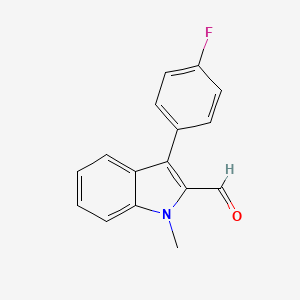

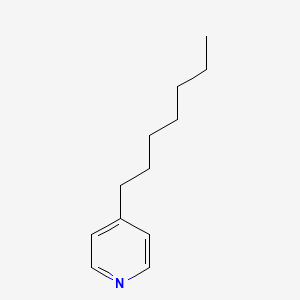

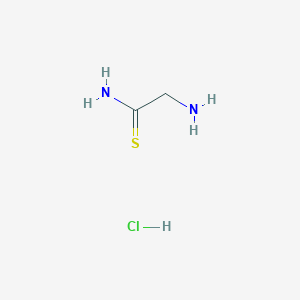

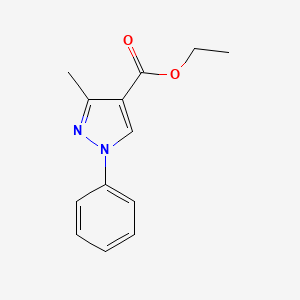

![molecular formula C10H10O5 B1340456 Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate CAS No. 1829-60-3](/img/structure/B1340456.png)

Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

概要

説明

Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is an organic compound with the molecular formula C10H10O5. It is also known by other names such as Dimethyl 3,6-Epoxycyclohexa-1,4-diene-1,2-dicarboxylate and 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid Dimethyl Ester . This compound is characterized by its bicyclic structure, which includes an oxygen bridge and two ester groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate typically involves a Diels-Alder reaction between furan and maleic anhydride. This reaction is carried out at room temperature to yield 7-Oxabicyclo[2.2.1]hept-5-ene exo-2,3-dicarboxylic anhydride. The anhydride is then converted to the diester by refluxing in methanol with the addition of concentrated hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Diels-Alder reaction followed by esterification is a common approach in laboratory settings, which can be scaled up for industrial purposes.

化学反応の分析

Types of Reactions

Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate undergoes various chemical reactions, including:

Cycloaddition: It participates in cycloaddition reactions with mesoionic compounds, leading to the formation of aromatic heterocycles.

Bromination: The compound can be brominated at low temperatures to form dibromides.

Common Reagents and Conditions

Cycloaddition: Typically involves mesoionic compounds under controlled conditions.

Bromination: Uses bromine at temperatures ranging from -60°C to 77°C, depending on the desired products.

Major Products

Cycloaddition: Produces five- and six-membered conjugated heterocycles.

Bromination: Yields dibromides and other brominated derivatives.

科学的研究の応用

Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate has several applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate involves its ability to participate in cycloaddition and other reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to form various products under different conditions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

類似化合物との比較

Similar Compounds

- Dimethyl 3,6-Epoxycyclohexa-1,4-diene-1,2-dicarboxylate

- 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid Dimethyl Ester

Uniqueness

Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate is unique due to its specific bicyclic structure with an oxygen bridge, which imparts significant strain and reactivity. This makes it a valuable intermediate in the synthesis of various complex organic molecules and aromatic heterocycles .

特性

IUPAC Name |

dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-13-9(11)7-5-3-4-6(15-5)8(7)10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVSHUVBNGSEJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2C=CC1O2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate in organic synthesis?

A1: this compound is a versatile reagent widely employed in organic synthesis for constructing various heterocyclic compounds. Its reactivity stems from its ability to undergo [3+2] cycloaddition reactions, particularly with five-membered mesoionic compounds like dithiolones and thiazolones. These reactions often proceed through a cycloaddition–double fragmentation pathway, ultimately yielding aromatic five- and six-membered heterocycles. [, ] For instance, reacting it with specific mesoionic compounds can yield pyrroles, thiopyranones, and pyridones. [, ]

Q2: Can you elaborate on the reaction mechanism of this compound with mesoionic compounds?

A2: The reaction begins with a [3+2] cycloaddition between the electron-rich double bond of the this compound and the dipole of the mesoionic compound. [, ] This forms an unstable cycloadduct intermediate. This intermediate then undergoes a double fragmentation, eliminating carbon dioxide and furan, leading to the formation of the final aromatic heterocycle. [, ] The regioselectivity of the initial cycloaddition can be influenced by the specific mesoionic compound used. []

Q3: Besides heterocycle synthesis, are there other applications of this compound in chemical reactions?

A3: Yes, this compound can also participate in Diels-Alder reactions. For instance, under high pressure, it reacts with cyclooctatetraene to produce a mixture of products, including a unique syn-tricyclo[4.2.0.02,5]octane derivative. [, ] This particular derivative exhibits interesting photochemical behavior, undergoing valence isomerization to a cis,cis-cycloocta-1,5-diene derivative upon X-ray irradiation, showcasing its potential in studying photo-induced transformations. []

Q4: Is there any information on the stability of this compound?

A4: While specific stability data isn't extensively discussed in the provided literature, the formation and subsequent fragmentation of the cycloadduct intermediates in its reactions with mesoionic compounds suggest it might be susceptible to thermal decomposition. [, ] Moreover, its reaction with cyclooctatetraene requiring high pressure hints at its relative stability under standard conditions. [, ]

Q5: What analytical techniques are useful for studying this compound and its reactions?

A5: Several analytical techniques are crucial for studying this compound and its transformations. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for characterizing the structures of starting materials, intermediates, and final products. [, , , ] X-ray crystallography plays a vital role in unequivocally determining the structure of the syn-tricyclo[4.2.0.02,5]octane derivative and understanding its solid-state isomerization. [] Additionally, techniques like mass spectrometry and infrared spectroscopy can provide further insights into the molecular weight and functional groups present in the molecules, respectively.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。